1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common method involves the reaction of 1-(dimethylamino)-2-propanol with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.
Reduction: Sodium borohydride; reactions are usually conducted in an alcohol solvent.
Substitution: Various halogenating agents; reactions may require a catalyst and are often performed under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted triazole derivatives with different functional groups.
Scientific Research Applications
1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Dimethylamino)-2-propanol: A related compound with similar structural features.
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride: Another compound with a dimethylamino group.
Uniqueness
1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-[1-(Dimethylamino)propan-2-yl]-1H-1,2,4-triazol-3-amine, with the CAS number 1861583-12-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its effects on various cell lines and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C7H15N5, with a molecular weight of 169.23 g/mol. The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of breast cancer (MDA-MB-231), cervix carcinoma (HeLa), non-small cell lung carcinoma (A549), and colon adenocarcinoma (HT-29) cells.
Cell Line | IC50 (nM) | Reference Compound |
---|---|---|
MDA-MB-231 | >10,000 | CA-4 |
HeLa | 38 | CA-4 |
A549 | 43 | CA-4 |
HT-29 | 30 | CA-4 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated lower potency against MDA-MB-231 cells compared to other cell lines, suggesting a selective action mechanism .
The mechanism by which this compound exerts its biological effects may involve the induction of cell cycle arrest. Specifically, studies have shown that certain triazole derivatives can cause G2/M phase arrest in HeLa cells. This arrest correlates with an increase in cyclin B expression and a decrease in cdc2 phosphorylation, indicating activation of the mitotic spindle assembly checkpoint .
Case Studies
In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, several compounds were tested for their antiproliferative activity. Among them, one derivative exhibited enhanced activity against A549 and HT29 cells compared to traditional chemotherapeutics like CA-4. This finding underscores the potential of triazole-based compounds as novel anticancer agents .
Properties
Molecular Formula |
C7H15N5 |
---|---|
Molecular Weight |
169.23 g/mol |
IUPAC Name |
1-[1-(dimethylamino)propan-2-yl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H15N5/c1-6(4-11(2)3)12-5-9-7(8)10-12/h5-6H,4H2,1-3H3,(H2,8,10) |
InChI Key |
DBMWMYDBCSALEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1C=NC(=N1)N |
Origin of Product |
United States |
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